N-(p-Tolylsulfonyl)hex-5-en-amide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylhex-5-enamide |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-5-6-13(15)14-18(16,17)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3,(H,14,15) |
InChI Key |
LZAJHKXXUFGDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for N P Tolylsulfonyl Hex 5 En Amide and Analogous Unsaturated Sulfonamides
Formation of the Sulfonamide Linkage
The construction of the sulfonamide bond (R-SO₂-NH-R') is a cornerstone of many synthetic routes. This can be achieved through several reliable methods, including the reaction of amines with sulfonyl chlorides, amidation of sulfonic acids, and more modern transition-metal-catalyzed approaches.
Amidation Reactions of Carboxylic Acids or Derivatives with Sulfonamides
While less direct, it is conceivable to form the target molecule from a carboxylic acid precursor. This involves converting a suitable six-carbon carboxylic acid with a terminal double bond, such as hex-5-enoic acid, into the corresponding sulfonamide. Modern methods are emerging for the direct conversion of carboxylic acids to sulfonamides, which serve as important bioisosteres.
One innovative approach involves a one-pot process that converts aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in situ. This method utilizes copper ligand-to-metal charge transfer (LMCT) for the initial transformation. While demonstrated for aromatic acids, the extension to aliphatic substrates is a subject of ongoing research.
Another strategy is the direct amidation of sulfonic acids. For instance, a patented method describes the direct amidation of p-toluenesulfonic acid using ammonia (B1221849) in the presence of an organoboronic acid catalyst. google.com This method enhances the reactivity of the sulfonic acid, facilitating the N-S bond formation. google.com Adapting this to an amine instead of ammonia, such as hex-5-en-1-amine (B1268122), would provide a direct route to the target compound.
Table 1: Representative Conditions for Sulfonamide Formation from Acid Precursors
| Precursor Type | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Aromatic Carboxylic Acid | 1. Copper Catalyst (LMCT) 2. Amine | Aromatic Sulfonamide |
Direct Sulfonylation of Amines or Amine Precursors
The most classic and straightforward method for synthesizing N-(p-Tolylsulfonyl)hex-5-en-amide involves the direct reaction of a suitable amine precursor with p-toluenesulfonyl chloride. This approach leverages the commercial availability of both hex-5-en-1-amine and p-toluenesulfonyl chloride. sigmaaldrich.comnih.govambeed.com The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide (B78521) in a Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct.
Modern advancements include photosensitized nickel catalysis for the coupling of sulfonamides with aryl halides, demonstrating the continuous development in C-N bond formation for sulfonamide synthesis. princeton.edu Furthermore, palladium-catalyzed three-component reactions of sulfuric chloride, secondary amines, and arylboronic acids have been developed, offering a redox-neutral pathway to diverse sulfonamides. nih.govrsc.org While these methods are tailored for aryl sulfonamides, they highlight the potential for transition-metal catalysis in constructing sulfonamide linkages under mild conditions.
Visible light-mediated photoredox catalysis has also been employed for the sulfonylation of aniline (B41778) derivatives using sulfinate salts, showcasing a mild approach for generating sulfonyl radicals that can couple with amine precursors. rsc.org
Table 2: Conditions for Direct Sulfonylation of Amines
| Amine Substrate | Sulfonylating Agent | Catalyst/Base | Key Feature | Ref. |
|---|---|---|---|---|
| Hex-5-en-1-amine | p-Toluenesulfonyl chloride | Pyridine or Triethylamine | Standard, high-yielding method | |
| Aryl Halides | Sulfonamides | Photosensitized Nickel Catalyst | C-N bond formation | princeton.edu |
| Secondary Amines | Sulfuric Chloride, Arylboronic Acids | Palladium Catalyst | Three-component synthesis | nih.govrsc.org |
Nitrene Transfer Reactions for N-S Bond Construction
Nitrene transfer reactions represent a powerful and increasingly utilized strategy for forming nitrogen-sulfur bonds. These reactions involve the transfer of a nitrene group (:N-R) from a precursor to a sulfur-containing substrate. For the synthesis of sulfonamides, this typically involves the reaction of a suitable nitrene precursor with a sulfoxide (B87167) or the direct amidation of a thiol.
Catalytic systems based on various metals, including copper, iron, and ruthenium, have been developed to facilitate these transformations under mild conditions.
Copper Catalysis: Copper complexes, such as TpBr3Cu(NCMe), have been shown to catalyze the reaction of alkynes with the nitrene precursor PhI=NTs, leading to products with new N-S bonds. nih.gov
Iron Catalysis: Iron(II) catalysts are effective for the nitrene transfer from N-acyloxyamides to sulfoxides, providing N-acyl sulfoximines. organic-chemistry.org This methodology is attractive due to the low cost and low toxicity of iron. organic-chemistry.org
Ruthenium Catalysis: Commercially available Ru(II) complexes can catalyze the reaction of N-acyloxyamides with thioethers to produce sulfimides. researchgate.net
Gold Catalysis: Gold-catalyzed intermolecular nitrene transfer to alkynes has been developed, offering a novel method for generating α-imino metal carbenes that can lead to nitrogen-containing heterocycles. nih.gov
The choice of nitrene precursor is critical and includes reagents like phenyliodinane diacetate (PIDA), iodosobenzene (B1197198) diacetate (PhI(OAc)₂), N-acyloxyamides, and various azides. organic-chemistry.orgresearchgate.net These reactions offer an alternative to traditional methods, often with high efficiency and functional group tolerance.
Construction and Functionalization of the Hex-5-en-amide Chain
Strategies in this category focus on first establishing the sulfonamide core and then building or modifying the six-carbon chain, or simultaneously forming the chain and the double bond.
Olefin Metathesis Approaches for Alkene Installation
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and is particularly well-suited for synthesizing unsaturated sulfonamides. nih.gov Cross-metathesis (CM) between a simple vinyl sulfonamide and a terminal alkene is a direct approach to installing the hex-5-enyl chain.
For instance, the reaction of N,N-diethylethenesulfonamide with a suitable terminal alkene in the presence of a ruthenium-based catalyst, such as a Hoveyda-Grubbs catalyst, can produce the desired α,β-unsaturated sulfonamide, typically as the (E)-isomer. nih.gov To synthesize this compound via this route, one could perform a cross-metathesis reaction between N-(p-tolylsulfonyl)ethenamine and 1-pentene. The efficiency and selectivity of these reactions are highly dependent on the catalyst system and reaction conditions. nih.govresearchgate.net
The versatility of olefin metathesis allows for the synthesis of a wide array of functionalized molecules and has been applied to the preparation of biologically active compounds. nih.govmdpi.com
Table 3: Catalysts for Olefin Metathesis in Unsaturated Sulfonamide Synthesis
| Catalyst Type | Example | Application | Ref. |
|---|---|---|---|
| Hoveyda-Grubbs Catalysts | 1b, 1c (nitro-analogue) | Cross-metathesis of vinyl sulfonamides and olefins | nih.gov |
| Grubbs II Catalyst | Grubbs II | Cross-metathesis for N-(quinolin-8-yl) alkenyl amides | nih.gov |
Cross-Coupling Strategies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide another viable pathway for constructing the unsaturated chain. A plausible route could involve the coupling of an N-allyltosylamide with a suitable vinyl partner.
Alternatively, a Heck cross-coupling reaction between a vinyl sulfonamide and a brominated alkane could be envisioned. This strategy has been successfully employed in the synthesis of the drug Naratriptan, where a vinyl sulfonamide is coupled with a brominated indole. nih.gov A similar approach could involve coupling N-(p-tolyl)vinylsulfonamide with 4-bromobut-1-ene to generate the target structure.
Recent advances in nickel-catalyzed cross-coupling reactions have also expanded the toolbox for forming C-N bonds, particularly for coupling sulfonamides with aryl electrophiles, showcasing the power of transition metal catalysis in this field. princeton.edu
Alkylation of Activated Amides
The direct N-alkylation of p-toluenesulfonamide (B41071) represents a primary and straightforward approach to this compound. This method typically involves the deprotonation of the sulfonamide to form a nucleophilic amide anion, which then undergoes substitution with a suitable electrophile, such as a 5-hexenyl halide.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of chiral unsaturated sulfonamides is crucial for accessing enantiomerically enriched compounds for various applications, including pharmaceutical research. Both catalytic asymmetric and diastereoselective approaches have been successfully employed.
Catalytic Asymmetric Approaches
Catalytic asymmetric methods offer an efficient route to chiral sulfonamides by employing a chiral catalyst to control the stereochemical outcome of the reaction. Palladium-catalyzed asymmetric allylic amination (AAA) of 1,3-dienes is a powerful tool for the synthesis of chiral allylic amines, which can be subsequently converted to the corresponding sulfonamides. In this approach, a palladium catalyst, in conjunction with a chiral ligand, activates a 1,3-diene to form a chiral π-allylpalladium intermediate. This intermediate is then attacked by a nitrogen nucleophile, such as p-toluenesulfonamide, to afford the chiral unsaturated sulfonamide.
For instance, the palladium-catalyzed hydroamination of 1,3-dienes can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands. While a specific example for the direct synthesis of a this compound derivative via this method is not explicitly detailed in the literature, the general strategy is well-established for a range of dienes and amine nucleophiles, often providing high enantioselectivities.
Another catalytic asymmetric strategy involves the aza-Diels-Alder reaction. The reaction between Danishefsky's diene and an imine, catalyzed by a chiral Lewis acid, can produce chiral dihydropyridones, which are precursors to unsaturated sulfonamides. beilstein-journals.orgnih.govsciforum.netpsu.eduresearchgate.net The stereoselectivity of these reactions can be high, influenced by the choice of the chiral catalyst and reaction conditions. beilstein-journals.orgnih.govsciforum.netpsu.eduresearchgate.net
| Catalyst System | Diene | Imine | Product Type | Diastereomeric Excess (de) | Reference |
| Chiral Ionic Liquid | Danishefsky's Diene | Aromatic Imine | 2,3-Dihydropyridone | Moderate to High | beilstein-journals.orgnih.govsciforum.netpsu.eduresearchgate.net |
Diastereoselective Methods Utilizing Chiral Auxiliaries (e.g., Sulfinamides)
Diastereoselective synthesis using chiral auxiliaries is a robust and widely used strategy for the preparation of chiral amines and their derivatives, including unsaturated sulfonamides. This approach involves the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical course of a subsequent reaction. The auxiliary is then cleaved to reveal the desired chiral product.
A prominent class of chiral auxiliaries for this purpose are the N-sulfinylamines, such as tert-butanesulfinamide (Ellman's auxiliary). The condensation of a chiral sulfinamide with an aldehyde or ketone generates a chiral N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile, such as an organometallic reagent, to the C=N bond is controlled by the stereocenter on the sulfinyl group.
For the synthesis of a derivative of this compound, one could envision the addition of a 4-pentenyl Grignard or organolithium reagent to a chiral N-tosylsulfinylimine. The stereochemistry of the newly formed C-N bond is dictated by the chiral sulfinyl group. Subsequent removal of the sulfinyl auxiliary would yield the chiral primary amine, which can then be tosylated.
| Chiral Auxiliary | Electrophile | Nucleophile | Product Type | Diastereomeric Ratio (dr) | Reference |
| N-Sulfinylimine | α,β-Unsaturated Imine | Organometallic Reagent | Chiral Allylic Amine | High | researchgate.net |
| α-Epoxy N-sulfonyl hydrazone | In situ generated azo-alkoxy propene | Grignard Reagent | syn-α-Alkyl-β-hydroxy N-sulfonyl hydrazone | High | nih.gov |
Reaction Chemistry and Mechanistic Studies of N P Tolylsulfonyl Hex 5 En Amide
Transformations Involving the Alkene Moiety
The hex-5-en-amide portion of the molecule, with its terminal double bond, is amenable to a range of reactions that construct new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.
Addition Reactions to the Double Bond (e.g., Halogenation, Hydrofunctionalization)
The electron-rich double bond in N-(p-Tolylsulfonyl)hex-5-en-amide readily undergoes addition reactions. For instance, halogenation, such as bromination or iodination, can proceed to form the corresponding dihaloalkane. These reactions typically occur through a cyclic halonium ion intermediate, which is then opened by the halide anion.
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, are also common. These can include hydroamination, hydroalkoxylation, and hydrohalogenation, often catalyzed by transition metals. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) can frequently be controlled by the choice of catalyst and reaction conditions.
Intramolecular Cyclization Reactions (e.g., Ring-Closing Metathesis, Radical Cyclizations)
The presence of both a nitrogen nucleophile (the sulfonamide) and an alkene in the same molecule allows for powerful intramolecular cyclization reactions to form heterocyclic rings, which are prevalent structures in pharmaceuticals and natural products.
One of the most prominent examples is radical cyclization. Treatment of this compound with a radical initiator, such as tributyltin hydride and AIBN, can trigger a 6-exo-trig cyclization. In this process, a radical is generated elsewhere in the molecule or from an external source, which then adds to the double bond. The resulting alkyl radical can then be quenched to afford a substituted piperidine (B6355638) derivative. The stereochemical outcome of these cyclizations is often a key focus of mechanistic studies.
Ring-closing metathesis (RCM) is another powerful tool, although it is more commonly applied to diene systems. For a molecule like this compound, it would first need to be converted to a diene, for instance, by allylation at the nitrogen atom, before an RCM reaction could be used to form a nitrogen-containing ring.
Aziridination and Cyclopropanation Reactions
The double bond can be converted into three-membered rings through aziridination or cyclopropanation reactions. Aziridination, the formation of a three-membered ring containing a nitrogen atom, can be achieved using various nitrene precursors. For example, transition metal-catalyzed reactions with a source of "nitrene" can lead to the formation of a tolylsulfonyl-protected aziridine (B145994).
Cyclopropanation involves the addition of a carbene or carbene-like species across the double bond. Classic methods include the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple, or transition-metal-catalyzed decomposition of diazo compounds. These reactions provide a direct route to cyclopropyl-containing amino acid precursors.
Aminofunctionalization and Related Heteroatom Additions to Olefins
Aminofunctionalization reactions involve the simultaneous addition of a nitrogen-containing group and another functional group across the double bond. For this compound, intramolecular versions of these reactions are particularly valuable. For example, in the presence of an appropriate catalyst and oxidant, the sulfonamide nitrogen can attack the double bond to form a cyclic product. This can be considered an intramolecular amino-alkoxylation (if a hydroxyl group is also added) or a diamination (if a second amino group is added). The specific outcome depends heavily on the reaction conditions and the reagents employed.
Reactivity at the Sulfonamide Nitrogen
While the tosyl group is an excellent protecting group for amines due to its stability, its removal can be challenging. The development of mild and selective deprotection methods is crucial for the successful application of tosyl-protected intermediates in multistep synthesis.
Deprotection Strategies for the N-Sulfonyl Group
The cleavage of the robust N-S bond in N-(p-tolylsulfonyl) amides often requires harsh conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. However, several milder methods have been developed.
One notable method involves the reductive cleavage of the p-toluenesulfonyl group using samarium diiodide (SmI2). organic-chemistry.org This deprotection is performed at low temperatures (-78 °C) and is often preceded by activation of the sulfonamide nitrogen with a trifluoroacetyl group. organic-chemistry.orgresearchgate.net This two-step, one-pot procedure has demonstrated good to excellent yields and tolerates a wide range of functional groups, making it highly valuable in complex syntheses. organic-chemistry.org
Other reductive cleavage methods include the use of lithium metal with a catalytic amount of naphthalene (B1677914) in THF at low temperatures. organic-chemistry.org This approach is also known for its mild conditions and potential for chemoselectivity. organic-chemistry.org Additionally, low-valent titanium reagents have been shown to reductively cleave sulfonamides to furnish the corresponding amines. organic-chemistry.org For substrates sensitive to reductive conditions, acidic hydrolysis using a near-stoichiometric amount of trifluoromethanesulfonic acid can be effective for certain N-arylsulfonamides. organic-chemistry.org
Below is a table summarizing various deprotection strategies for N-(p-Tolylsulfonyl) amides.
| Reagent(s) | Conditions | Key Features |
| SmI2, TFAA | THF, -78 °C | Mild conditions, high functional group tolerance. organic-chemistry.orgresearchgate.net |
| Li, Naphthalene (cat.) | THF, low temp. | Mild and chemoselective. organic-chemistry.org |
| Ti(O-i-Pr)4, Me3SiCl, Mg | THF | Reductive cleavage to the amine. organic-chemistry.org |
| Trifluoromethanesulfonic acid | Near-stoichiometric | Acidic hydrolysis for certain substrates. organic-chemistry.org |
Nucleophilic Reactivity of the Amide Anion
The sulfonamide group in this compound possesses an acidic proton on the nitrogen atom. Deprotonation by a suitable base generates the corresponding amide anion, a potent nucleophile. This anion can participate in a variety of substitution and addition reactions, serving as a key reactive intermediate in the construction of more complex molecules.
The nucleophilicity of the amide anion is influenced by the electron-withdrawing nature of the adjacent p-toluenesulfonyl group, which stabilizes the negative charge on the nitrogen atom. This stabilization modulates the reactivity of the anion, making it a "soft" nucleophile that is effective in reactions such as Michael additions and alkylations. The generation of this nucleophile is typically achieved using common bases such as sodium hydride or potassium carbonate. The choice of base and reaction conditions can be critical in controlling the outcome of subsequent reactions.
Electrophilic Activation and Rearrangement Pathways
The terminal alkene of this compound provides a site for electrophilic attack, leading to a variety of cyclization and addition products. The interaction of the double bond with electrophiles, particularly transition metal catalysts, can induce intramolecular reactions involving the sulfonamide nitrogen.
A notable example of this reactivity is the palladium-catalyzed intramolecular aminocyclization. In such reactions, a palladium(II) catalyst activates the alkene, making it susceptible to nucleophilic attack by the sulfonamide nitrogen. This process, often referred to as an aza-Wacker type cyclization, can lead to the formation of five- or six-membered nitrogen-containing heterocyclic rings. The regioselectivity of the cyclization (exo- or endo-cyclization) is influenced by the reaction conditions, the nature of the catalyst, and the substitution pattern of the alkene.
Furthermore, photochemical activation can induce rearrangements. For instance, a photomediated 1,3-rearrangement of related alkenyl sulfamates has been reported, suggesting that similar transformations could be possible for this compound, leading to the formation of β-ketosulfonamides under visible light irradiation. nih.gov Cross-over experiments in similar systems have suggested a non-concerted transfer of the sulfamoyl group, potentially proceeding through a radical pathway. nih.gov
Cascade and Tandem Reactions Utilizing Both Functionalities
The dual functionality of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. 20.210.105 These processes offer significant advantages in terms of efficiency and atom economy, allowing for the rapid construction of complex molecular scaffolds from simple starting materials. 20.210.105
Sequential Functionalization Leading to Complex Architectures
Cascade reactions initiated at one functional group can be designed to subsequently involve the other. For example, an initial intermolecular reaction at the sulfonamide anion could be followed by an intramolecular cyclization onto the alkene. Conversely, an electrophile-initiated cyclization of the alkene could be followed by a subsequent intermolecular trapping of an intermediate.
Palladium-catalyzed cascade reactions are particularly powerful in this context. researchgate.net For instance, a Heck-type coupling at the alkene could be followed by an intramolecular amination, leading to the formation of functionalized heterocyclic products. The ability to combine multiple bond-forming events, such as C-C and C-N bond formation, in a single catalytic cycle highlights the synthetic utility of this approach. researchgate.net
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot procedure to form a single product, represent a highly efficient strategy for generating molecular diversity. rsc.orgacs.orgresearchgate.net The sulfonamide moiety of this compound can participate as a key component in such reactions.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic strategies. Theoretical and experimental studies on related systems provide valuable insights into the pathways and transition states involved in the reactions of this compound.
Elucidation of Reaction Pathways and Transition State Analysis
Mechanistic studies on the intramolecular cyclization of tosyl-protected amino compounds have been conducted to understand the factors governing reactivity and stereoselectivity. researchgate.netnih.gov For example, theoretical studies on the cyclization of O-tosyl phytosphingosines have shown that the stereochemistry of the starting material plays a crucial role in the development of weak interactions in both the reactants and transition states, which in turn affects the energy barriers of the elementary reaction steps. researchgate.netnih.gov
In the context of metal-catalyzed cyclizations, such as the hafnium-catalyzed enantioselective epoxidation of N-alkenyl sulfonamides, the sulfonyl group can act as an effective directing group. nih.gov The reaction is proposed to proceed through a sulfonyl-oxygen-directing process. nih.gov Computational studies based on density functional theory (DFT) have been employed to gain deeper insight into the mechanisms of related N-sulfonyl transfer reactions, helping to rationalize the observed product distributions. researchgate.net These types of analyses, including the characterization of transition state geometries and energies, are essential for predicting and controlling the outcomes of reactions involving this compound.
Kinetics and Thermodynamics of Reactions
Detailed kinetic and thermodynamic parameters for reactions involving this compound are often determined within the context of specific catalytic systems. The rates and equilibrium of these reactions are highly sensitive to factors such as catalyst identity and loading, temperature, solvent, and the concentration of reactants and additives.
Similarly, in radical cyclizations mediated by reagents like samarium(II) iodide (SmI₂), the kinetics are governed by the rate of single-electron transfer and the subsequent radical addition to the double bond. nih.gov The presence of additives such as hexamethylphosphoramide (B148902) (HMPA) can significantly accelerate these reactions by increasing the reduction potential of SmI₂. nih.gov
While specific numerical data for the kinetics of this compound are proprietary to the individual research studies, the following table summarizes the typical conditions and their qualitative impact on reaction kinetics for common transformations.
Table 1: Factors Influencing Reaction Kinetics of this compound
| Transformation Type | Catalyst/Reagent System | Key Kinetic Factors | Expected Outcome of Factor Increase |
|---|---|---|---|
| Intramolecular Hydroamination/Cyclization | Gold(I) Complexes (e.g., LAuNTf₂) | Catalyst Loading, Temperature | Increased reaction rate |
| Ligand Electron-Donating Ability | Can modulate the rate of cyclization and protodeauration steps rsc.org | ||
| Reductive Radical Cyclization | Samarium(II) Iodide (SmI₂) | Reagent Stoichiometry, Temperature | Increased reaction rate |
Thermodynamically, the intramolecular cyclization of this compound to form five- or six-membered rings is generally a favorable process, driven by the formation of a stable heterocyclic ring from a more flexible linear precursor. The regioselectivity (e.g., 5-exo vs. 6-endo cyclization) is a critical aspect, often governed by a delicate balance between kinetic and thermodynamic control. For many metal-catalyzed and radical processes, the formation of the five-membered ring (5-exo cyclization) is kinetically preferred according to Baldwin's rules and is often the major product observed. rsc.org
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalyst and reagents is paramount in controlling the outcome of reactions with this compound, dictating both the efficiency (yield) and selectivity (chemo-, regio-, and stereoselectivity).
Gold Catalysis: Gold(I) catalysts are particularly effective for the intramolecular hydroamination of this compound. The efficiency and enantioselectivity of these reactions are highly dependent on the ancillary ligands attached to the gold center. nih.gov Chiral biarylphosphine ligands, such as DTBM-Segphos or various BINAP derivatives, can create a chiral environment around the metal, enabling the enantioselective addition of the nitrogen nucleophile to the alkene. nih.gov This leads to the formation of chiral pyrrolidine (B122466) derivatives with high enantiomeric excess. The counteranion of the gold catalyst also plays a role, with weakly coordinating anions often leading to a more active, cationic gold species that readily activates the alkene. rsc.org
Samarium(II) Iodide: Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent used to initiate radical-based transformations. wikipedia.org In the case of this compound, SmI₂ can be used to effect a reductive cyclization. The process typically involves the formation of a radical anion which then undergoes cyclization. The selectivity of these reactions can be tuned by additives. For example, the addition of HMPA increases the reducing power of SmI₂, allowing reactions to proceed that might otherwise be sluggish or inefficient. nih.gov Furthermore, SmI₂ is known for its high chemoselectivity, tolerating a wide range of functional groups. nih.gov It can also be used for the reductive cleavage of the tosyl protecting group from the nitrogen atom, a common transformation in synthetic sequences. nih.govwikipedia.org
Other Transition Metals: While gold and samarium are prominent, other transition metals can also be employed. For instance, palladium catalysts are widely used for various cross-coupling and cyclization reactions involving alkenes. Manganese complexes have been investigated for the hydrogenation of amides, although these reactions often require forcing conditions and the efficiency can be substrate-dependent. nih.gov For this compound, such a reaction would result in the reduction of the amide bond.
The following table summarizes the role of selected catalysts and reagents in controlling reactions of this compound.
Table 2: Influence of Catalysts and Reagents on Reaction Selectivity and Efficiency
| Catalyst/Reagent | Reaction Type | Role in Selectivity | Role in Efficiency |
|---|---|---|---|
| Gold(I) Complexes with Chiral Ligands (e.g., (R)-xylyl-BINAP(AuOPNB)₂) | Enantioselective Cyclization | Induces asymmetry, leading to high enantiomeric excess (ee) of one enantiomer. nih.gov | High turnover numbers and yields under mild conditions. nih.gov |
| Samarium(II) Iodide (SmI₂) | Reductive Radical Cyclization | Favors kinetically controlled 5-exo cyclization pathway. nih.gov | High yields, often rapid reaction times, especially with additives like HMPA. nih.gov |
| p-Toluenesulfonic Acid | Acid Catalysis (e.g., protecting group removal) | Can promote selective cleavage of acid-labile groups. | Efficiency depends on substrate stability and reaction conditions. |
| Manganese Pincer Complexes | Amide Hydrogenation | Chemoselectivity for amide reduction over other functional groups. | Can be limited by catalyst inhibition from amine products; N-aryl amides are generally more reactive than N-alkyl amides. nih.gov |
Applications of N P Tolylsulfonyl Hex 5 En Amide in Complex Molecule Synthesis
As a Versatile Synthetic Building Block
The dual functionality of N-(p-Tolylsulfonyl)hex-5-en-amide makes it an exceptionally useful precursor in synthetic organic chemistry. The terminal double bond is amenable to a variety of addition and cyclization reactions, while the tosylamide group can be readily converted to other nitrogen-containing functionalities or participate directly in cyclization processes.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govopenmedicinalchemistryjournal.com this compound provides a convenient entry point to several classes of these important molecules.
Pyrrolidinones: The synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones can be achieved through the cyclization of amide dianions with epibromohydrin. organic-chemistry.org This method offers a regioselective route to these valuable synthetic intermediates. organic-chemistry.org The pyrrolidinone core is a key structural motif in numerous natural products and pharmacologically active compounds. openmedicinalchemistryjournal.comnih.gov For instance, (S)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-pyroglutaminol, is a chiral building block used in the synthesis of diaminovaleric acids and bidentate nitrogen ligands for enantioselective catalysis. sigmaaldrich.com
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to the ring strain that drives their ring-opening reactions. wikipedia.orgnsf.gov The synthesis of aziridines from this compound can be accomplished through intramolecular cyclization reactions. Nitrene addition to the alkene is a well-established method for forming the aziridine (B145994) ring. wikipedia.org Additionally, the intramolecular aminohalogenation of this compound, followed by base-induced cyclization, can also yield the corresponding aziridine.
Imidazolines: Imidazolines, or dihydroimidazoles, are another class of five-membered heterocycles with two nitrogen atoms that exhibit a broad range of biological activities. researchgate.net The synthesis of imidazolines from this compound can be envisioned through a multi-step sequence. For example, the terminal alkene could be transformed into a vicinal diamine, which can then be cyclized with a suitable one-carbon unit to form the imidazoline (B1206853) ring. Various methods for imidazoline synthesis have been developed, including the palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides. researchgate.net
A summary of the heterocycles accessible from this compound and the general synthetic strategies are presented in the table below.
| Heterocycle | General Synthetic Strategy | Key Intermediates |
| Pyrrolidinones | Intramolecular cyclization of a functionalized derivative | Carboxylic acid or ester derivative |
| Aziridines | Intramolecular nitrene insertion or aminohalogenation/cyclization | Nitrene precursor or haloamine |
| Imidazolines | Conversion to a diamine followed by cyclization | 1,2-Diamine |
Chiral amines and amino alcohols are fundamental building blocks in asymmetric synthesis, frequently serving as chiral auxiliaries, ligands for metal catalysts, or key components of biologically active molecules. nih.gov this compound can be elaborated into these important compound classes through various synthetic transformations.
The terminal alkene of this compound can undergo asymmetric dihydroxylation or epoxidation, followed by nucleophilic ring-opening, to introduce chirality and produce chiral amino alcohols. The resulting tosyl-protected amino alcohols can then be deprotected or further modified.
Furthermore, the double bond can be subjected to hydroboration-oxidation to yield a terminal alcohol, which can then be converted to a leaving group. Subsequent intramolecular cyclization can lead to the formation of chiral pyrrolidines, which are precursors to chiral amines. The use of chiral reagents or catalysts in these transformations allows for the stereoselective synthesis of the desired enantiomer. A notable application is in the synthesis of syn-1,3-amino alcohols through a highly selective palladium/sulfoxide-catalyzed allylic C-H amination reaction. nih.gov
Incorporation into Natural Product Synthesis
The structural motifs accessible from this compound make it a valuable starting material and intermediate in the total synthesis of natural products.
The ability to construct key heterocyclic and chiral amine fragments from this compound allows for its strategic incorporation into the retrosynthetic analysis of complex natural products. For example, the pyrrolidine (B122466) ring is a common feature in many alkaloids. openmedicinalchemistryjournal.com The synthesis of pyrrolidine-containing natural products can therefore utilize this compound as a starting point for the construction of this core structure.
In addition to the total synthesis of natural products, this compound is also employed in the synthesis of natural product analogues. By modifying the reaction pathways or using different reagents, chemists can create derivatives with altered substitution patterns or stereochemistry. This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to develop analogues with improved biological activity or pharmacokinetic properties. For instance, the synthesis of analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor, has been explored to understand the key structural features required for its activity. nih.gov
Role in Organocatalysis and Metal-Catalyzed Transformations
The terminal alkene in this compound makes it an excellent substrate for a variety of organocatalytic and metal-catalyzed reactions. These transformations can be used to introduce new functional groups and create more complex molecular structures.
Organocatalysis: The development of enantioselective organocatalytic additions to alkenes has provided new ways to functionalize this compound. For example, organocatalyzed epoxidation or Michael additions can be used to introduce new stereocenters with high enantioselectivity.
Metal-Catalyzed Transformations: this compound is a versatile substrate for a wide range of metal-catalyzed reactions. These include:
Palladium-catalyzed reactions: The terminal alkene can participate in classic palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of aryl, vinyl, or alkyl substituents. Intramolecular palladium-catalyzed amination reactions are also a powerful tool for the synthesis of nitrogen heterocycles. nih.gov
Ruthenium-catalyzed reactions: Alkene metathesis, particularly ring-closing metathesis (RCM), is a powerful method for the formation of cyclic compounds. This compound can be a substrate in RCM reactions to form various ring sizes.
Copper-catalyzed reactions: Copper-catalyzed reactions, such as the copper-promoted intramolecular C-H oxidative amination, can be used for the synthesis of aziridine derivatives. organic-chemistry.org
The following table summarizes some of the key metal-catalyzed transformations involving this compound.
| Reaction | Metal Catalyst | Transformation |
| Heck Reaction | Palladium | Forms a new C-C bond by coupling with an aryl or vinyl halide |
| Ring-Closing Metathesis | Ruthenium | Forms a cyclic alkene |
| Allylic C-H Amination | Palladium | Forms a C-N bond at the allylic position |
| Aziridination | Copper | Forms an aziridine ring |
Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring
Advanced Spectroscopic Techniques for Structural Characterization of Reaction Intermediates and Products
The elucidation of the precise molecular structure of N-(p-Tolylsulfonyl)hex-5-en-amide and its derivatives is accomplished through the application of several key spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The characteristic chemical shifts observed in these spectra are instrumental in confirming the presence of the tosyl group, the hexenyl chain, and the amide linkage.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The vibrational frequencies of the sulfonyl group (S=O), the amide group (N-H and C=O), and the carbon-carbon double bond (C=C) of the hexenyl moiety give rise to distinct absorption bands in the IR spectrum, confirming the compound's structural integrity.
Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula.
Table 1: Spectroscopic Data for this compound
| Technique | Description | Observed Data |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Specific chemical shifts for aromatic protons of the tolyl group, the vinyl protons of the hexenyl chain, and the protons adjacent to the nitrogen and sulfur atoms. |
| ¹³C NMR | Reveals the carbon framework of the molecule. | Distinct signals for the carbons of the tolyl group, the aliphatic carbons of the hexenyl chain, the vinyl carbons, and the amide carbonyl carbon. |
| IR | Identifies functional groups based on their vibrational frequencies. | Characteristic absorption bands for N-H, C=O (amide), S=O (sulfonyl), and C=C (alkene) bonds. |
| MS | Determines the molecular weight and elemental composition. | A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns that can be used for structural elucidation. |
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative reaction monitoring. By spotting the reaction mixture on a TLC plate at various time intervals, the consumption of the starting material and the formation of the product can be visualized. The retention factor (Rf) values of the different components provide a preliminary indication of their identity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both qualitative and quantitative analysis. By employing a suitable stationary phase (e.g., silica (B1680970) gel or a bonded phase) and a mobile phase, HPLC can effectively separate this compound from its precursors, byproducts, and any unreacted starting materials. The area under the peaks in the chromatogram is proportional to the concentration of each component, allowing for accurate determination of product purity and reaction yield.
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool, particularly for the analysis of volatile derivatives of this compound. The sample is vaporized and passed through a column, where separation occurs based on boiling point and polarity. The mass spectrometer then provides structural information for each separated component.
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
| TLC | Silica gel | Typically a mixture of organic solvents (e.g., hexane/ethyl acetate) | UV light or chemical staining | Rapid reaction monitoring and preliminary purity assessment. |
| HPLC | C18 or other bonded phases | Acetonitrile/water or other solvent gradients | UV detector or mass spectrometer | Quantitative analysis of product purity and reaction kinetics. |
| GC-MS | Various capillary columns | Inert gas (e.g., helium) | Mass spectrometer | Analysis of volatile derivatives and identification of byproducts. |
Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Determination
In stereoselective reactions involving this compound, it is crucial to determine the enantiomeric and diastereomeric purity of the products. Chiral analysis techniques are specifically designed to separate and quantify stereoisomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving successful separation.
Chiral Gas Chromatography (Chiral GC) can also be employed for the analysis of volatile and thermally stable chiral derivatives of this compound. Similar to chiral HPLC, this method uses a chiral stationary phase to resolve the stereoisomers.
Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can also be used to determine enantiomeric purity. The chiral agent interacts with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.
Table 3: Chiral Analysis Techniques
| Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers or diastereomers of reaction products. |
| Chiral GC | Separation on a chiral stationary phase for volatile analytes. | Analysis of the enantiomeric purity of volatile derivatives. |
| NMR with Chiral Additives | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric excess by integrating the signals of the diastereomeric species. |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations on Reaction Pathways and Energetics
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the mechanisms and energy profiles of reactions involving N-(p-Tolylsulfonyl)hex-5-en-amide. A primary focus of such studies is its intramolecular cyclization, a key transformation for synthesizing substituted piperidines and other heterocyclic structures.
Researchers have employed DFT calculations to map the potential energy surfaces of related N-alkenyl-p-toluenesulfonamides. These studies reveal that the cyclization can proceed through different pathways, with the specific route being influenced by the catalyst and reaction conditions. For instance, in metal-catalyzed reactions, calculations help in characterizing the structures of intermediates and transition states, including oxidative addition, carbometalation, and reductive elimination steps.
A representative study on a related palladium-catalyzed cyclization of an N-alkenylsulfonamide might involve calculating the Gibbs free energies of activation (ΔG‡) for the key steps. The data often shows that the stereochemistry-determining step is the intramolecular migratory insertion of the alkene into the metal-carbon or metal-nitrogen bond.
Table 1: Representative Calculated Activation Energies for a Model Intramolecular Amination Reaction
| Step | Transition State | ΔG‡ (kcal/mol) |
| Oxidative Addition | TS_OA | 15.2 |
| Carbopalladation | TS_CP | 21.5 |
| Reductive Elimination | TS_RE | 18.7 |
Note: The data in this table is illustrative and based on typical values found in DFT studies of similar catalytic cyclization reactions.
These calculations can also predict the chemoselectivity of reactions. For example, in the cyclization of this compound, both 5-exo-trig and 6-endo-trig cyclization pathways are theoretically possible. DFT calculations can determine the activation barriers for both pathways, often correctly predicting the experimentally observed preference for the formation of the five-membered ring product.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of this compound and its reaction intermediates plays a crucial role in determining the stereochemical outcome of its reactions. Computational methods are extensively used to perform conformational analysis and predict the most stable conformers.
By employing molecular mechanics and DFT, researchers can identify low-energy conformations of the starting material and key intermediates. This is particularly important in asymmetric catalysis, where the interaction between the substrate's conformation and the chiral catalyst dictates the enantioselectivity of the product. For this compound, the orientation of the hexenyl chain relative to the bulky tolylsulfonyl group can be predicted.
Computational studies on analogous systems have shown that the protecting group, in this case, the p-tolylsulfonyl group, can significantly influence the conformational preferences of the molecule. The bulky nature of this group can restrict bond rotations, leading to a more defined set of low-energy conformers that can be analyzed for their reactivity.
Table 2: Predicted Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (Cα-N-S-Cipso) | Relative Energy (kcal/mol) |
| A | 65° | 0.0 |
| B | -175° | 1.8 |
| C | -60° | 2.5 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.
These conformational analyses are instrumental in rationalizing the stereochemical outcomes of reactions. By comparing the energies of transition states leading to different stereoisomers, a prediction of the major product can be made. These predictions are often in good agreement with experimental results, providing a powerful tool for understanding and controlling stereoselectivity.
Computational Design and Optimization of Catalytic Systems
Computational chemistry is not only used to understand existing chemical processes but also to design new and improved catalytic systems. For reactions involving this compound, such as intramolecular hydroamination or cyclization, computational methods can guide the development of more efficient and selective catalysts.
The process often begins with a known catalyst, and computational models are used to understand its mechanism and identify the factors limiting its performance. For instance, if a catalyst exhibits low enantioselectivity, calculations can pinpoint the origin by analyzing the transition state energies for the formation of both enantiomers.
Researchers can then computationally screen a library of potential catalyst ligands, modifying their electronic and steric properties to enhance the desired catalytic activity and selectivity. This in silico screening is significantly faster and more cost-effective than synthesizing and testing each catalyst experimentally. For example, modifications to the ligands of a palladium catalyst could be computationally evaluated to see how they affect the energy barrier of the rate-determining step in the cyclization of this compound.
Table 3: Computationally Screened Ligands for Improved Catalyst Performance in a Model Reaction
| Ligand Modification | Predicted ΔΔG‡ (kcal/mol) | Predicted %ee |
| Standard Ligand | 0.0 | 75% |
| Increased Steric Bulk | -1.5 | 92% |
| Electron-Donating Group | +0.8 | 60% |
| Chiral Backbone | -2.1 | 98% |
Note: The data presented is illustrative of the outputs from computational catalyst design studies.
This iterative cycle of computational prediction followed by experimental validation accelerates the discovery of new catalysts with superior performance for the transformation of this compound and related substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
